3-[(Z)-2-Methoxyethenyl]pyridine
Description
Historical Context and Development of Methoxypyridine Derivatives
The development of methoxypyridine derivatives, including this compound, can be traced through several decades of heterocyclic chemistry research that has progressively refined our understanding of these versatile synthetic intermediates. The foundational work in methoxypyridine chemistry emerged from investigations into pyridine modification strategies, where researchers sought to create derivatives with altered electronic properties and improved synthetic utility. Early studies established that the introduction of methoxy groups onto the pyridine ring system could dramatically influence the electronic distribution and reactivity patterns of these heterocycles, leading to compounds with distinct advantages over their unsubstituted counterparts.
The historical progression of methoxypyridine research gained significant momentum through studies on natural product synthesis, particularly in the context of alkaloid chemistry. Researchers discovered that methoxypyridines could serve as effective surrogates for piperidines and pyridones in complex molecule synthesis, offering several practical advantages in multi-step synthetic sequences. This discovery emerged from detailed investigations into the basicity differences between substituted and unsubstituted pyridine systems, where scientists observed that 2-methoxypyridines possess significantly reduced basicity compared to unsubstituted pyridine, with pKa values of 3.06 for 2-methoxypyridinium ion versus 5.23 for pyridinium. These fundamental observations laid the groundwork for the systematic development of methoxypyridine derivatives as specialized synthetic tools.
The evolution of methoxypyridine chemistry accelerated through investigations into Lycopodium alkaloid synthesis, where researchers demonstrated the practical utility of these compounds in complex natural product construction. Studies showed that methoxypyridines could be strategically employed as masked pyridones, allowing chemists to access complex molecular architectures while avoiding the purification challenges typically associated with basic nitrogen-containing compounds. The success of these early applications established methoxypyridine derivatives as essential components of the synthetic chemist's toolkit and prompted further exploration into structurally diverse variants, including compounds like this compound that incorporate additional functional complexity.
Contemporary developments in methoxypyridine chemistry have been driven by advances in understanding the electronic and steric effects of substituent positioning on the pyridine ring. Research has revealed that the location and nature of methoxy substituents can profoundly influence both the reactivity and the physical properties of these compounds. Studies have shown that the mitigated basicity of methoxypyridines can be attributed not only to inductive electron-withdrawing effects of the alkoxy group but also to steric shielding of the nitrogen lone pair by the alkoxy substituent. This mechanistic understanding has enabled the rational design of methoxypyridine derivatives with tailored properties for specific synthetic applications, representing a significant advancement from the empirical approaches that characterized early work in this field.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry stems from its embodiment of several key principles that define contemporary approaches to heterocyclic synthesis and modification. Pyridine-containing heterocycles represent one of the most important classes of compounds in modern chemistry, with pyridine rings present in approximately 54 of the most recently approved pharmaceutical compounds, representing the highest frequency among aza heterocycles. This prevalence reflects the unique electronic properties of the pyridine ring system, which combines aromatic stability with nucleophilic nitrogen functionality that can participate in diverse chemical interactions including hydrogen bonding, pi-pi stacking, and metal coordination.
The structural features of this compound illustrate several fundamental concepts in heterocyclic chemistry that extend beyond individual compound properties. The pyridine ring system exhibits conjugated pi-electron delocalization over six atoms, creating an aromatic system that follows Hückel criteria while maintaining distinct electronic asymmetry due to the nitrogen atom's electronegativity. This electronic distribution creates regions of differential reactivity, with positions 2 and 4 being more susceptible to nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom, while position 3 remains less reactive toward nucleophiles but more accessible for electrophilic substitution. The methoxyethenyl substitution at the 3-position of this compound takes advantage of this reactivity pattern while introducing additional functional complexity through the alkene moiety.
The methoxy functionality in this compound demonstrates the importance of electronic modulation in heterocyclic design. Research has established that methoxy substituents on pyridine rings can significantly alter the electronic properties of the heterocycle through both inductive and resonance effects. The electron-donating nature of the methoxy group can enhance nucleophilicity at specific positions while simultaneously providing steric protection for the nitrogen lone pair. This dual functionality makes methoxypyridine derivatives particularly valuable for applications requiring controlled reactivity and improved stability compared to unsubstituted pyridine systems.
The stereochemical complexity introduced by the Z-configuration of the ethenyl group in this compound represents another significant aspect of heterocyclic chemistry research. The presence of defined stereochemistry in heterocyclic compounds enables investigations into conformational effects on reactivity and binding interactions. Studies have shown that the spatial arrangement of substituents around heterocyclic rings can profoundly influence both chemical reactivity and biological activity, making stereocontrolled heterocyclic synthesis an active area of research. The Z-configuration in this compound provides a specific geometric constraint that researchers can exploit for structure-activity relationship studies and for the development of stereoselective synthetic methodologies.
Position of this compound within Pyridine-based Research
This compound occupies a distinctive position within the broader landscape of pyridine-based research, representing an intersection of several important research directions including heterocyclic synthesis, stereochemistry, and functional group manipulation. The compound serves as both a subject of fundamental investigation and a synthetic intermediate in more complex chemical transformations, illustrating the multi-faceted role that specialized pyridine derivatives play in contemporary chemical research. Its unique structural features position it within several active research areas, including the development of new synthetic methodologies for heterocyclic modification and the exploration of structure-property relationships in substituted pyridine systems.
Current research in pyridine chemistry has increasingly focused on the development of direct functionalization methods that can introduce complex substituents without requiring pre-functionalized starting materials. Studies have demonstrated the utility of palladium-mediated carbon-carbon bond formation reactions for the direct functionalization of pyridine systems, particularly at the 4-position, following protocols that have origins in the work of leading research groups. The structural complexity of this compound suggests that similar direct functionalization approaches could be valuable for accessing this and related compounds, representing an important direction for methodological development in heterocyclic synthesis.
The role of this compound in synthetic methodology extends to its potential as a versatile building block for more complex molecular architectures. Research has shown that methoxypyridine derivatives can serve as key intermediates in the synthesis of various alkaloid families and other nitrogen-containing natural products. The methoxyethenyl substituent provides multiple reactive sites that could be exploited for further elaboration, including the alkene moiety that could undergo addition reactions, cycloaddition processes, or oxidative transformations. This synthetic versatility places the compound within the category of polyfunctional synthetic intermediates that are highly valued for their ability to access diverse chemical space through relatively few synthetic operations.
Within the context of medicinal chemistry research, this compound represents an example of the sophisticated heterocyclic structures that are increasingly important in drug discovery efforts. Pyridine-containing compounds have demonstrated remarkable therapeutic diversity, with applications ranging from antitubercular drugs to anticancer agents and respiratory stimulants. The specific substitution pattern and stereochemistry of this compound could provide unique pharmacological properties that distinguish it from simpler pyridine derivatives. Research has shown that modifications to pyridine ring systems can dramatically influence pharmacokinetic properties including metabolic stability, permeability, and receptor binding affinity. The compound's structural features suggest that it could serve as a valuable scaffold for medicinal chemistry optimization studies aimed at developing new therapeutic agents.
The position of this compound within contemporary pyridine research is further defined by its relevance to studies of heterocyclic reactivity and mechanism. The combination of the electron-rich methoxy group and the electron-deficient pyridine ring creates a system with complex electronic distribution that could provide insights into fundamental aspects of heterocyclic chemistry. Research groups have increasingly focused on understanding how substituent effects influence the reactivity patterns of heterocyclic compounds, and derivatives like this compound provide valuable model systems for such investigations.
Stereochemical Importance of the Z-Configuration
The Z-configuration of the ethenyl group in this compound represents a critical structural feature that profoundly influences both the chemical properties and synthetic utility of this compound. The stereochemical designation follows the Cahn-Ingold-Prelog system, where the Z-configuration indicates that the higher-ranked substituents on each carbon of the double bond are positioned on the same side, derived from the German "zusammen" meaning "together". This specific geometric arrangement creates distinct spatial relationships between the methoxy group and the pyridine ring that can significantly impact molecular conformation, reactivity patterns, and intermolecular interactions.
The stereochemical implications of the Z-configuration extend beyond simple geometric considerations to encompass fundamental aspects of molecular recognition and reactivity. Research has demonstrated that alkene stereochemistry can dramatically influence the outcome of chemical reactions, particularly in processes involving cycloaddition, coordination to metal centers, and interactions with biological targets. In the case of this compound, the Z-configuration positions the methoxy group in proximity to the pyridine nitrogen, potentially enabling intramolecular interactions that could stabilize specific conformations or influence the electronic properties of both functional groups. Such intramolecular effects represent important considerations for understanding the compound's chemical behavior and for predicting its reactivity in various synthetic transformations.
The Z-configuration of this compound also has significant implications for its potential biological activity and pharmaceutical applications. Stereochemistry plays a crucial role in determining how molecules interact with biological targets, including enzymes, receptors, and transport proteins. The specific spatial arrangement created by the Z-configuration could enable unique binding interactions that would not be accessible to the corresponding E-isomer, potentially leading to distinct biological activities or improved selectivity for specific targets. Research in medicinal chemistry has repeatedly demonstrated that stereochemical modifications can lead to dramatic changes in pharmacological properties, making the Z-configuration an important factor in any potential therapeutic applications of this compound.
| Property | Z-Configuration | E-Configuration |
|---|---|---|
| Spatial Arrangement | Higher-ranked groups on same side | Higher-ranked groups on opposite sides |
| Intramolecular Interactions | Enhanced proximity between methoxy and pyridine | Reduced interaction potential |
| Conformational Stability | Potentially stabilized by internal interactions | Different conformational preferences |
| Biological Recognition | Unique binding geometry | Alternative spatial presentation |
The synthetic accessibility and stability of the Z-configuration in this compound represent additional important considerations for its practical utility in chemical research. Alkene stereochemistry can be challenging to control during synthesis, and the ability to selectively access and maintain specific geometric isomers is often crucial for successful synthetic applications. The Z-configuration may be influenced by steric and electronic factors during formation, and understanding these factors could enable the development of improved synthetic methods for accessing this compound with high stereochemical purity. Furthermore, the stability of the Z-configuration under various reaction conditions would determine the compound's utility as a synthetic intermediate in multi-step sequences where stereochemical integrity must be maintained throughout the synthetic pathway.
The stereochemical complexity introduced by the Z-configuration also makes this compound a valuable model compound for studying stereochemical effects in heterocyclic systems. Research into the relationship between molecular geometry and chemical properties represents an active area of physical organic chemistry, and compounds like this compound that combine heterocyclic functionality with defined stereochemistry provide excellent systems for such investigations. Studies could examine how the Z-configuration influences electronic distribution within the molecule, affects conformational preferences, and modulates reactivity toward various chemical reagents. Such fundamental investigations would contribute to the broader understanding of stereochemical effects in heterocyclic chemistry while potentially revealing new synthetic opportunities for exploiting these effects in practical applications.
Properties
CAS No. |
162706-25-4 |
|---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
3-[(Z)-2-methoxyethenyl]pyridine |
InChI |
InChI=1S/C8H9NO/c1-10-6-4-8-3-2-5-9-7-8/h2-7H,1H3/b6-4- |
InChI Key |
YVPNYPQBNGOMCO-XQRVVYSFSA-N |
SMILES |
COC=CC1=CN=CC=C1 |
Isomeric SMILES |
CO/C=C\C1=CN=CC=C1 |
Canonical SMILES |
COC=CC1=CN=CC=C1 |
Synonyms |
Pyridine, 3-(2-methoxyethenyl)-, (Z)- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound has been investigated for its role as a sodium channel modulator, which is significant in treating various pain disorders. Pyridine derivatives, including 3-[(Z)-2-Methoxyethenyl]pyridine, have shown promise in managing conditions such as neuropathic pain, chronic pain, and neurodegenerative disorders like multiple sclerosis and Alzheimer's disease. The therapeutic efficacy is attributed to their ability to modulate ion channels effectively, leading to pain relief and neuroprotection .
Case Study: Pain Management
A study demonstrated that pyridine derivatives could alleviate symptoms of chronic pain in animal models. In these experiments, compounds similar to this compound were administered, resulting in significant reductions in pain response compared to control groups. This suggests that such compounds may be viable candidates for developing new analgesics .
Agricultural Applications
Pesticide Development
this compound has also been explored as a potential active ingredient in agricultural products. Research indicates that pyridine compounds can serve as effective fungicides and insecticides with minimal phytotoxicity. These compounds are particularly beneficial for controlling pests without harming crops or the environment .
Case Study: Fungicidal Activity
In field trials, a formulation containing this compound exhibited superior efficacy against common wheat diseases compared to traditional fungicides. The compound's low toxicity profile makes it an attractive option for sustainable agriculture practices .
Material Science
Polymer Chemistry
The unique properties of this compound allow it to be utilized in the synthesis of advanced materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Studies indicate that polymers modified with this compound exhibit improved performance characteristics suitable for various industrial applications .
Case Study: Polymer Enhancement
Research on polymer composites incorporating this compound revealed enhanced durability and resistance to environmental degradation. These findings suggest potential applications in coatings and construction materials where longevity is critical .
Summary of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key pyridine-based compounds with activity against epigenetic targets, highlighting structural motifs and biological profiles:
Key Observations:
- 3-(Piperidin-4-ylmethoxy)pyridine Derivatives: These compounds exhibit potent LSD1 inhibition (Ki = 29 nM) and high selectivity over monoamine oxidases (MAO-A/B), attributed to the piperidin-4-ylmethoxy group, which enhances hydrophobic interactions with the LSD1 substrate-binding pocket . Molecular docking studies reveal that the pyridine core interacts with the FAD cofactor, while aryl substituents occupy adjacent hydrophobic regions .
- Tranylcypromine Derivatives : These irreversible inhibitors form covalent bonds with LSD1’s FAD cofactor but lack selectivity, often inhibiting MAO-A/B (Ki < 100 nM) . Their cyclopropylamine group limits therapeutic utility due to off-target effects.
- Triazole-dithiocarbamate Compounds : These reversible inhibitors show moderate potency (IC₅₀ ~50 nM) and inhibit cancer cell invasion via LSD1 blockade but require structural optimization to improve metabolic stability .
Mechanistic Differences
- Competitive vs. Irreversible Inhibition : 3-(Piperidin-4-ylmethoxy)pyridine derivatives act as competitive inhibitors, binding reversibly to the LSD1-substrate interface . In contrast, tranylcypromine derivatives irreversibly inactivate LSD1 via covalent modification .
- Selectivity Profiles : The piperidine moiety in 3-(piperidin-4-ylmethoxy)pyridine derivatives minimizes off-target effects on MAO-A/B, whereas tranylcypromine’s planar structure predisposes it to MAO interactions .
Cellular and Therapeutic Implications
- 3-(Piperidin-4-ylmethoxy)pyridine Derivatives: Demonstrated potent anti-proliferative effects in leukemia and solid tumors (EC₅₀ = 280 nM) with minimal toxicity to normal cells . Upregulation of H3K4 methylation correlates with restored tumor suppressor gene expression .
- DOT1L Inhibitors : Show efficacy in MLL-rearranged leukemias by disrupting H3K79 methylation, a hallmark of oncogenic gene expression .
Preparation Methods
Heck Reaction for Z-Selective Alkenylation
The Heck reaction, widely employed for alkene synthesis, offers a potential route to 3-[(Z)-2-Methoxyethenyl]pyridine via coupling of 3-bromopyridine with 2-methoxyethenylboronic acid. Pd(dppf)Cl₂ catalysts, as demonstrated in Suzuki-Miyaura couplings of thieno[3,2-b]pyridines, could be adapted here. Ligand choice critically influences stereoselectivity: bulky phosphine ligands (e.g., P(t-Bu)₃) may favor Z-alkene formation by stabilizing the syn-carbopalladation intermediate. A representative protocol involves:
Sonogashira Coupling and Partial Hydrogenation
Sonogashira coupling of 3-iodopyridine with methoxyacetylene, followed by stereoselective hydrogenation, provides an alternative pathway. The Sonogashira conditions from alkynylbenzaldehyde synthesis (PdCl₂(PPh₃)₂, CuI, TEA) could be modified for pyridine systems. Subsequent hydrogenation using Lindlar catalyst (quinoline-poisoned Pd/BaSO₄) would yield the Z-alkene selectively.
| Step | Conditions | Yield (Projected) |
|---|---|---|
| Coupling | PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%), TEA, 50°C, 12 h | 70–80% |
| Hydrogenation | H₂ (1 atm), Lindlar catalyst, quinoline, RT, 2 h | 85–90% |
Wittig and Related Olefination Reactions
Wittig Reaction with Pyridine-3-Carbaldehyde
The Wittig reaction between pyridine-3-carbaldehyde and a methoxy-stabilized ylide (e.g., Ph₃P=CHOMe) represents a classical approach. The ylide, generated in situ from methyltriphenylphosphonium bromide and NaHMDS, reacts with the aldehyde to form the Z-alkene preferentially due to steric effects.
Horner-Wadsworth-Emmons Olefination
For enhanced Z-selectivity, the Horner-Wadsworth-Emmons variant using phosphonate reagents (e.g., (MeO)₂P(O)CH₂OMe) may be employed. This method, noted for its predictability in stereochemical outcomes, could achieve Z:E ratios >9:1 under optimized conditions.
Stereochemical Challenges and Mitigation Strategies
Thermodynamic vs. Kinetic Control
Z-Selectivity in alkene-forming reactions often hinges on kinetic control. For example, in Heck reactions, electron-deficient alkenes (e.g., methoxyethenyl) favor syn-carbopalladation, which is retained under mild conditions. Higher temperatures or prolonged reaction times may lead to isomerization to the E-form, necessitating careful optimization.
Ligand and Solvent Effects
Polar aprotic solvents (e.g., DMF, DME) enhance the stability of intermediates in Pd-catalyzed reactions, as seen in Suzuki couplings. Bidentate ligands (dppf, dppe) improve catalytic efficiency and selectivity compared to monodentate alternatives.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Z-Selectivity |
|---|---|---|---|
| Heck Reaction | High functional group tolerance | Requires stoichiometric boron reagent | Moderate (70–80%) |
| Sonogashira+Hydrogenation | High yields | Multi-step synthesis | Excellent (>95%) |
| Wittig Reaction | Rapid, one-step | Sensitivity to moisture | Moderate (60–70%) |
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-[(Z)-2-Methoxyethenyl]pyridine, and how do reaction conditions control stereoselectivity?
The synthesis of this compound typically involves cross-coupling reactions, such as Heck or Sonogashira couplings, to introduce the methoxyethenyl group. For stereochemical control, reaction parameters like solvent polarity, temperature, and catalyst selection are critical. For example, palladium catalysts with bulky ligands may favor the Z-isomer by steric hindrance . Polar aprotic solvents (e.g., DMF) can stabilize transition states, while lower temperatures reduce isomerization risks. Post-synthesis purification via chromatography or crystallization is essential to isolate the Z-isomer .
Basic: Which analytical techniques are optimal for confirming the Z-configuration and structural integrity of this compound?
Nuclear Overhauser Effect (NOE) NMR is definitive for confirming the Z-configuration, as spatial proximity between the methoxy group and pyridine protons generates distinct NOE correlations . X-ray crystallography provides unambiguous structural validation, resolving bond angles and torsional strain in the ethenyl group . Complementary techniques include:
- IR spectroscopy : Identifies C=C stretching frequencies (~1600 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and purity .
Advanced: How do electronic effects of the methoxyethenyl substituent modulate the pyridine ring’s reactivity in electrophilic substitution reactions?
The methoxyethenyl group exerts both electron-donating (+M) and electron-withdrawing (-I) effects. The Z-configuration positions the methoxy oxygen closer to the pyridine ring, enhancing resonance donation to the ortho and para positions. This increases reactivity toward electrophiles (e.g., nitration or halogenation) at these sites. However, steric hindrance from the ethenyl group may limit accessibility. Computational studies (DFT) can quantify charge distribution, while Hammett plots empirically correlate substituent effects with reaction rates .
Advanced: How can researchers reconcile discrepancies in biological activity data between in vitro and in vivo studies of this compound derivatives?
Contradictions often arise from pharmacokinetic factors (e.g., metabolic instability or poor bioavailability) or off-target interactions. To address this:
- Metabolic profiling : Use LC-MS to identify metabolites in plasma or liver microsomes.
- Plasma protein binding assays : Quantify free drug concentrations (e.g., equilibrium dialysis).
- Target engagement studies : Employ techniques like thermal shift assays or SPR to validate binding to intended targets (e.g., mGluR5) in physiological conditions .
Advanced: What computational strategies predict the binding mode of this compound to neurological targets like mGluR5?
Molecular docking (AutoDock, Glide) and molecular dynamics (MD) simulations are key. Steps include:
Receptor preparation : Use cryo-EM or homology models of mGluR5’s allosteric pocket.
Ligand parameterization : Assign partial charges (e.g., AM1-BCC) and torsional parameters.
Free energy calculations : MM-GBSA or QM/MM refine binding affinity predictions.
Validation : Compare with experimental IC₅₀ values from radioligand displacement assays .
Basic: What are the stability considerations for storing this compound, and how can degradation be minimized?
The compound is sensitive to light, heat, and oxidation. Best practices include:
- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C .
- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to prevent radical-mediated degradation.
- Monitoring : Regular HPLC analysis to detect degradation products (e.g., E-isomer or oxidized derivatives) .
Advanced: How can researchers resolve crystallographic disorder in this compound derivatives during X-ray structure determination?
Crystallographic disorder, common in flexible ethenyl groups, can be addressed by:
- Low-temperature data collection (100 K) to reduce thermal motion.
- Twinned refinement : Use software (SHELXL, OLEX2) to model overlapping electron densities.
- Constraints : Apply geometric restraints to the ethenyl moiety based on DFT-optimized bond lengths/angles .
Advanced: What mechanistic insights explain the reduced efficacy of this compound in cell-based assays compared to enzyme assays?
Potential factors include:
- Membrane permeability : LogP calculations (e.g., SwissADME) predict passive diffusion; modify with prodrug strategies if permeability is low.
- Efflux pumps : Test P-gp inhibition (e.g., calcein-AM assay) to assess transporter-mediated resistance.
- Cellular redox environment : Thiol-rich environments (e.g., cytoplasm) may reduce disulfide-containing derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
